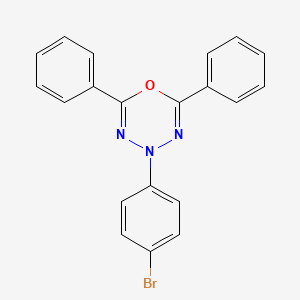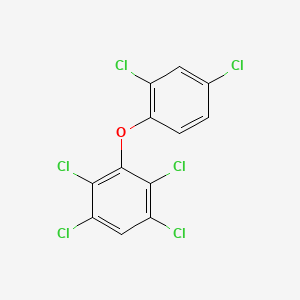![molecular formula C13H28O4Si B14303988 Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol CAS No. 112906-38-4](/img/structure/B14303988.png)
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pent-2-en-1-ol backbone. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol typically involves the reaction of pent-2-en-1-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: LDA in tetrahydrofuran (THF) or organolithium reagents in hexane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing unwanted reactions . The protection can be reversed by treatment with fluoride ions, which cleave the Si-O bond, regenerating the free hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers and more susceptible to hydrolysis.
Triisopropylsilyl ethers: More bulky and provide greater steric protection but are less commonly used due to higher cost.
Uniqueness
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol is unique due to the balance it offers between stability and ease of removal. The TBDMS group is significantly more hydrolytically stable than trimethylsilyl groups, making it a preferred choice for protecting hydroxyl groups in various synthetic applications .
Propiedades
Número CAS |
112906-38-4 |
|---|---|
Fórmula molecular |
C13H28O4Si |
Peso molecular |
276.44 g/mol |
Nombre IUPAC |
acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol |
InChI |
InChI=1S/C11H24O2Si.C2H4O2/c1-11(2,3)14(4,5)13-10-8-6-7-9-12;1-2(3)4/h6-7,12H,8-10H2,1-5H3;1H3,(H,3,4) |
Clave InChI |
LDNDYUJQMPPGOA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C)[Si](C)(C)OCCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


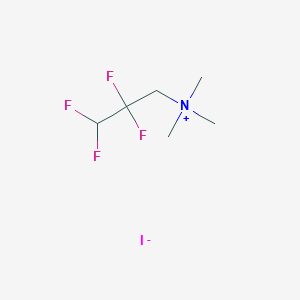
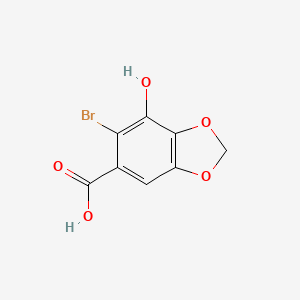
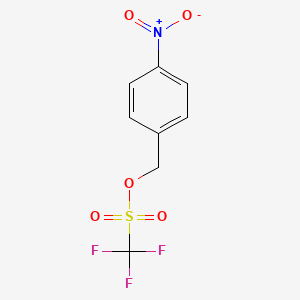
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
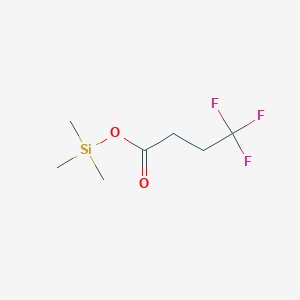
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
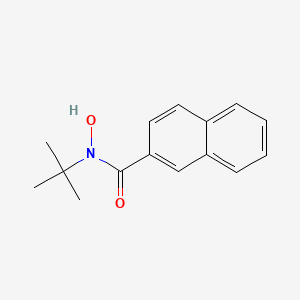
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
